An In-depth Technical Guide to the Chemical Properties of 3,6-Bis-O-benzyl-D,L-myo-inositol
An In-depth Technical Guide to the Chemical Properties of 3,6-Bis-O-benzyl-D,L-myo-inositol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 3,6-Bis-O-benzyl-D,L-myo-inositol, a selectively protected derivative of myo-inositol. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, including inositol phosphates and their analogs, which are vital components of cellular signaling pathways. This guide consolidates available data on its synthesis, characterization, and physical properties, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Core Chemical Properties
3,6-Bis-O-benzyl-D,L-myo-inositol is a synthetic derivative of myo-inositol where two of the six hydroxyl groups are protected by benzyl ethers. This selective protection allows for further chemical modifications at the remaining free hydroxyl positions, making it a versatile building block in complex organic synthesis.
| Property | Value | Reference |
| CAS Number | 111408-68-5 | [1] |
| Molecular Formula | C₂₀H₂₄O₆ | [1] |
| Molecular Weight | 360.41 g/mol | [1] |
| Appearance | White Crystalline Solid (inferred from related compounds) | |
| Melting Point | Data not available. For comparison, 1,4,5,6-Tetra-O-benzyl-DL-myo-inositol has a melting point of 123-126 °C. | |
| Solubility | Insoluble in water. Soluble in organic solvents such as alcohols, ethers, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethyl acetate (EtOAc) (inferred from related compounds). | [2] |
Synthesis and Purification
A common strategy involves the use of orthoesters to protect four of the hydroxyl groups, leaving two free for benzylation. The choice of protecting groups and reaction conditions is crucial for achieving the desired regioselectivity.
Experimental Protocol (Hypothetical):
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Protection: myo-Inositol is reacted with an orthoester, such as triethyl orthoformate, in the presence of an acid catalyst to form a di-protected intermediate, for instance, 1,2:4,5-di-O-isopropylidene-myo-inositol. This protects four of the six hydroxyl groups.
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Benzylation: The resulting diol is then treated with benzyl bromide in the presence of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF). This step introduces the benzyl groups at the free 3 and 6 positions.
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Deprotection: The protecting groups (e.g., isopropylidene) are subsequently removed under acidic conditions to yield the final product, 3,6-Bis-O-benzyl-D,L-myo-inositol.
Purification:
Purification of the final product and intermediates is typically achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[3] Recrystallization from a suitable solvent system can be employed for further purification.
Spectroscopic Characterization
Detailed spectroscopic data for 3,6-Bis-O-benzyl-D,L-myo-inositol is scarce in the public domain. However, based on the known spectra of myo-inositol and other benzylated derivatives, the expected spectral characteristics can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the inositol ring protons in the region of 3.0-5.0 ppm. The benzylic protons would appear as singlets or doublets around 4.5-5.0 ppm, and the aromatic protons of the benzyl groups would be observed in the 7.2-7.4 ppm region.
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¹³C NMR: A deprecated SpectraBase entry for the ¹³C NMR of 3,6-Di[O-Benzyl]-D-myo-inositol exists, suggesting that data may be available through specialized databases.[4] The spectrum would show signals for the inositol ring carbons between 70 and 85 ppm, the benzylic carbons around 75 ppm, and the aromatic carbons in the 127-138 ppm range.
Reference ¹³C NMR Data for myo-Inositol:
| Carbon Atom | Chemical Shift (ppm) |
| C1, C3 | ~72.0 |
| C2 | ~72.5 |
| C4, C6 | ~73.0 |
| C5 | ~75.0 |
Infrared (IR) Spectroscopy
The IR spectrum of 3,6-Bis-O-benzyl-D,L-myo-inositol would be characterized by:
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A broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching of the free hydroxyl groups.
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C-H stretching vibrations of the aromatic rings around 3030-3100 cm⁻¹ and of the cyclohexane ring just below 3000 cm⁻¹.
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Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.
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Strong C-O stretching bands for the ether and alcohol functionalities between 1000 and 1200 cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would likely show the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Role in Signaling Pathways
While there is no direct evidence of 3,6-Bis-O-benzyl-D,L-myo-inositol itself participating in cellular signaling, its parent molecule, myo-inositol, is a cornerstone of the phosphoinositide signaling pathway. This pathway is fundamental to numerous cellular processes, including cell growth, differentiation, and apoptosis.
myo-Inositol is converted into various phosphorylated derivatives, with phosphatidylinositol 4,5-bisphosphate (PIP₂) being a key player. Upon stimulation by various extracellular signals, PIP₂ is hydrolyzed by phospholipase C (PLC) to generate two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
The significance of 3,6-Bis-O-benzyl-D,L-myo-inositol lies in its utility as a synthetic precursor to create modified inositol phosphates. These synthetic analogs can be used as tools to probe the intricacies of the phosphoinositide signaling pathway, to develop inhibitors of key enzymes in the pathway, or to create novel therapeutic agents that modulate cellular signaling for the treatment of diseases such as cancer, bipolar disorder, and diabetes.
Conclusion
3,6-Bis-O-benzyl-D,L-myo-inositol is a valuable chemical entity for the synthesis of complex molecules with significant biological relevance. While specific, comprehensive data on its physicochemical properties are not widely published, this guide provides a foundational understanding based on available information and comparisons with structurally related compounds. Further research to fully characterize this molecule would be highly beneficial to the scientific community, particularly for those engaged in the synthesis and study of inositol-based signaling molecules and therapeutics.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Practical synthesis of all inositol stereoisomers from myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2‐O‐Acetyl‐3,4,5,6‐tetra‐O‐benzyl‐d‐myo‐inosityl diphenylphosphate: A new useful intermediate to inositol phosphate and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
